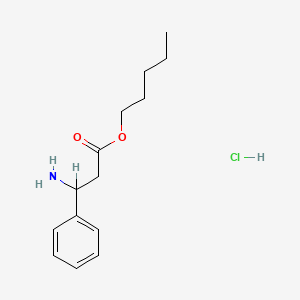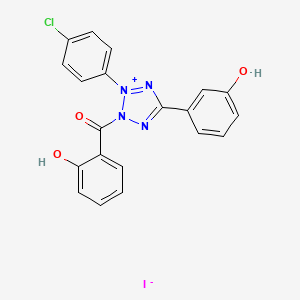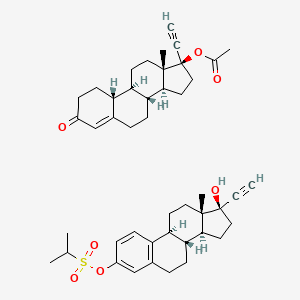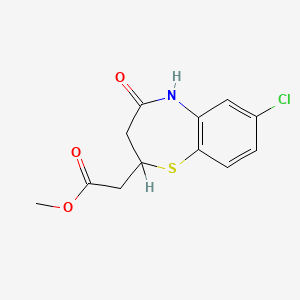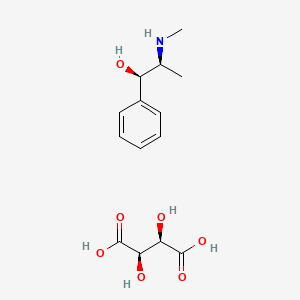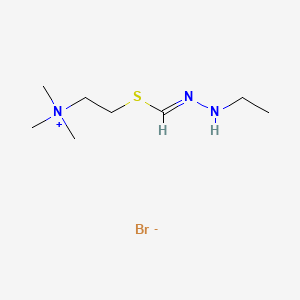
N'-Ethylamidinothiocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Epithiopropyl methacrylate can be synthesized from glycidyl methacrylate on a multi-gram scale. The process involves the reaction of glycidyl methacrylate with a thiol compound under specific conditions .
Industrial Production Methods: In industrial settings, the preparation of 2,3-epithiopropyl methacrylate typically involves controlled radical polymerization techniques such as reversible addition-fragmentation chain transfer (RAFT) and atom transfer radical polymerization (ATRP). These methods ensure a controlled process with a linear increase in molecular weight and a decrease in polydispersity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Epithiopropyl methacrylate undergoes various chemical reactions, including:
Oxidation: The episulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The methacrylate group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted methacrylate derivatives .
Wissenschaftliche Forschungsanwendungen
2,3-Epithiopropyl methacrylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2,3-epithiopropyl methacrylate exerts its effects involves the interaction of its reactive centers with various molecular targets. The episulfide group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. The methacrylate group can participate in radical polymerization, forming crosslinked networks that enhance the compound’s adhesive properties .
Vergleich Mit ähnlichen Verbindungen
2,3-Epithiopropyl methacrylate is unique due to its dual reactive centers, which allow it to undergo both episulfide ring opening and radical polymerization. Similar compounds include:
Glycidyl methacrylate: Lacks the episulfide group and primarily undergoes radical polymerization.
2-Hydroxypropyl methacrylate: Contains a hydroxyl group instead of an episulfide group, leading to different reactivity and applications.
Eigenschaften
CAS-Nummer |
51384-91-9 |
|---|---|
Molekularformel |
C8H20BrN3S |
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
2-[(E)-(ethylhydrazinylidene)methyl]sulfanylethyl-trimethylazanium;bromide |
InChI |
InChI=1S/C8H20N3S.BrH/c1-5-9-10-8-12-7-6-11(2,3)4;/h8-9H,5-7H2,1-4H3;1H/q+1;/p-1/b10-8+; |
InChI-Schlüssel |
RRSPOVJJVYGEJC-VRTOBVRTSA-M |
Isomerische SMILES |
CCN/N=C/SCC[N+](C)(C)C.[Br-] |
Kanonische SMILES |
CCNN=CSCC[N+](C)(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


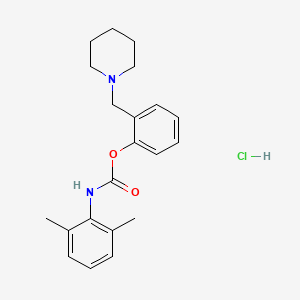
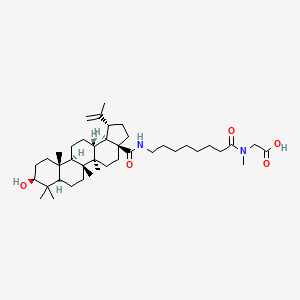
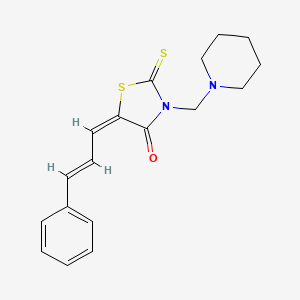
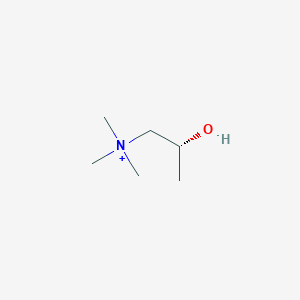
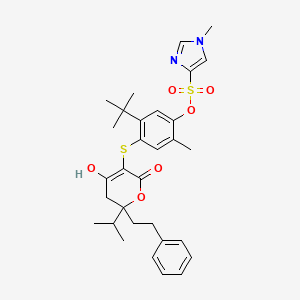


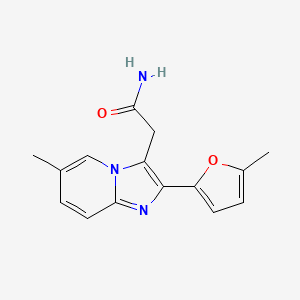
![3-[(17Z)-18-(2-carboxyethyl)-7-ethenyl-17-(hydroxymethylidene)-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13-trimethyl-22H-porphyrin-2-yl]propanoic acid](/img/structure/B12739089.png)
